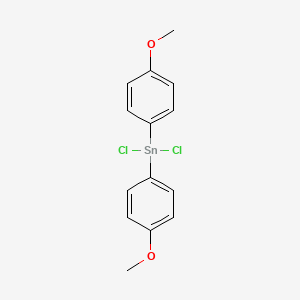
Stannane, dichlorobis(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dichlorobis(4-methoxyphenyl)- is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two 4-methoxyphenyl groups. Organotin compounds, including stannane derivatives, are widely studied due to their diverse applications in organic synthesis, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dichlorobis(4-methoxyphenyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 4-methoxyphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.
Reaction with Tin Tetrachloride: The Grignard reagent is then added to a solution of tin tetrachloride in THF under an inert atmosphere.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Stannane, dichlorobis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to organotin hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Stannane, dichlorobis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of stannane, dichlorobis(4-methoxyphenyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin hydride: Used in organic synthesis, particularly in radical reactions.
Dibutyltin oxide: Employed in the production of polymers and as a catalyst.
Uniqueness
Stannane, dichlorobis(4-methoxyphenyl)- is unique due to its specific substitution pattern with 4-methoxyphenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .
Properties
CAS No. |
56541-97-0 |
|---|---|
Molecular Formula |
C14H14Cl2O2Sn |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
dichloro-bis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/2C7H7O.2ClH.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
VKPCEQRWEWVPQB-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


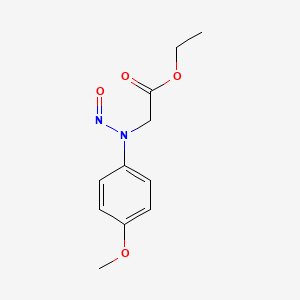

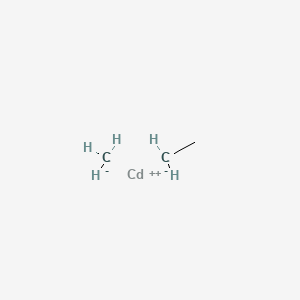

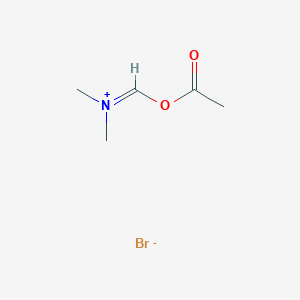

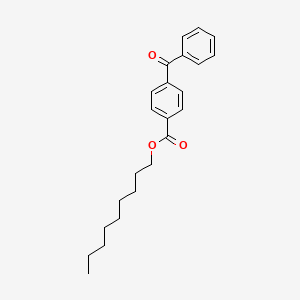
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
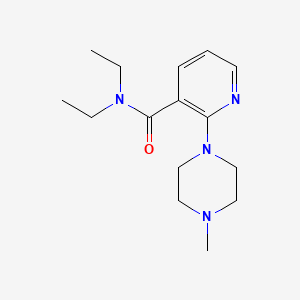

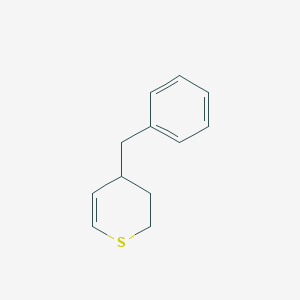
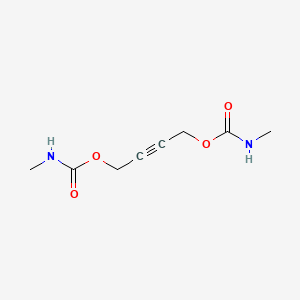
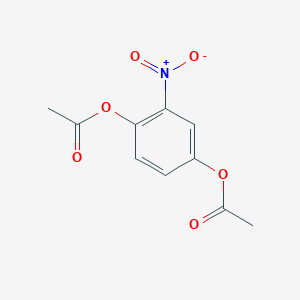
methanone](/img/structure/B14644315.png)
